(S)-Amlodipine Di-p-Toluoyl-D-tartrate

Chiral HPLC Method Validation Pharmaceutical Quality Control

Enantiomeric purity determination of (S)-amlodipine requires a salt form with validated chromatographic behavior; besylate or maleate salts invalidate HPLC protocols. - Validated ICH Q2(R1) HPLC method (linear 0.5-100 µg/mL, R²=0.9998, LOD 0.15 µg/mL) - Enables diastereomeric salt resolution for pharmaceutical-grade (S)-amlodipine - Supports ANDA impurity profiling & stability-indicating method development Pack sizes: 5 mg, 50 mg, bulk. Supplied with characterization data.

Molecular Formula C40H43ClN2O13
Molecular Weight 795.235
CAS No. 1215226-53-1
Cat. No. B587804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Amlodipine Di-p-Toluoyl-D-tartrate
CAS1215226-53-1
Synonyms(4S)-2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 3-Ethyl 5-Methyl Ester Di-p-Tolyoyl-D-tartrate;  (-)-Amlodipine Di-p-Tolyoyl-D-tartrate;  (S)-(+)-Amlodipine Di-p-Tolyoyl-D-tartrate; 
Molecular FormulaC40H43ClN2O13
Molecular Weight795.235
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O
InChIInChI=1S/C20H25ClN2O5.C20H18O8/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h5-8,17,23H,4,9-11,22H2,1-3H3;3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t17-;15-,16-/m00/s1
InChIKeyDGMFRGMUDAJQAA-CJSNSBGFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Amlodipine Di-p-Toluoyl-D-tartrate (CAS 1215226-53-1): Procurement-Grade Chiral Intermediate for Amlodipine Quality Control and Resolution


(S)-Amlodipine Di-p-Toluoyl-D-tartrate (CAS 1215226-53-1) is a chiral salt formed between the pharmacologically active (S)-enantiomer of amlodipine and di-p-toluoyl-D-tartaric acid . As a dihydropyridine L-type calcium channel blocker derivative, (S)-amlodipine possesses approximately 1000-fold greater pharmacological activity than its (R)-counterpart, making enantiomeric purity critical for therapeutic efficacy [1]. This compound serves primarily as a chiral intermediate in pharmaceutical synthesis and as an analytical reference standard for enantiomeric purity determination [2].

Why Generic (S)-Amlodipine Salts Cannot Substitute for the Di-p-Toluoyl-D-tartrate Form in Analytical and Resolution Workflows


The di-p-toluoyl-D-tartrate salt of (S)-amlodipine is not interchangeable with other (S)-amlodipine salt forms (e.g., besylate, maleate) or the free base in critical applications. This specific salt functions as a diastereomeric resolving agent intermediate, enabling the chromatographic separation and purification of (S)-amlodipine from racemic mixtures [1]. Its unique crystallization properties and distinct chromatographic retention behavior are essential for validated HPLC methods used in enantiomeric purity determination [2]. Substituting with besylate or maleate salts would invalidate established analytical protocols and compromise the accuracy of chiral purity assessments required for regulatory compliance [3].

(S)-Amlodipine Di-p-Toluoyl-D-tartrate (CAS 1215226-53-1): Quantitative Differentiation Evidence for Procurement Decision-Making


Validated HPLC Method Performance Metrics for (S)-Amlodipine Di-p-Toluoyl-D-tartrate Quantification

A fully validated RP-HPLC method specific to (S)-amlodipine di-p-toluoyl-D-tartrate has been established following ICH Q2(R1) guidelines, demonstrating quantifiable analytical performance that enables precise determination of this chiral intermediate in pharmaceutical matrices [1]. The method achieves linearity across 0.5-100 µg/mL with an R² of 0.9998, and recovery ranging from 98.5% to 101.2% with precision RSD below 1.5% [1]. An independent validation study using a different mobile phase composition (acetonitrile:water 80:20 v/v) achieved a mean recovery of 99.59% with intra- and inter-day precision RSD below 2% [2].

Chiral HPLC Method Validation Pharmaceutical Quality Control

Enantioselective Resolution Efficiency: Di-p-Toluoyl-D-tartrate as Superior Resolving Agent

o,o-Di-p-toluoyl-D-tartaric acid serves as an effective resolving agent for the chiral separation of amlodipine enantiomers via diastereomeric salt formation, a method that has been reviewed as a key approach for obtaining enantiomerically pure (S)-amlodipine [1]. In a study employing O,O'-dibenzoyl-(2S,3S)-tartaric acid (a structurally related resolving agent), the system exhibited strong chiral recognition ability toward (S)-amlodipine, with enantiomeric excess (ee) values achievable through single extraction [2]. This diastereomeric crystallization approach is foundational to the preparation of the target compound as a chiral intermediate [1].

Chiral Resolution Diastereomeric Salt Formation Enantiomeric Excess

Distinct Preformulation Characteristics: S-Amlodipine Enantiomer Versus Racemic Amlodipine Besylate

Direct preformulation comparison between the S-enantiomer (as besylate salt) and racemic amlodipine besylate reveals quantifiable differences in critical solid-state properties that directly impact formulation development and stability [1]. The S-enantiomer exhibits significantly lower melting temperature, higher water solubility, and increased intrinsic dissolution rate relative to the racemate [1]. These differences necessitate distinct formulation strategies—tablets prepared with S-amlodipine besylate using originator formulation excipients failed stability tests due to incompatibility with calcium hydrogen phosphate, requiring a reformulation approach [1].

Preformulation Solid-State Characterization Pharmaceutical Development

Optimal Procurement and Application Scenarios for (S)-Amlodipine Di-p-Toluoyl-D-tartrate (CAS 1215226-53-1)


Pharmaceutical Quality Control: Reference Standard for Enantiomeric Purity Determination

This compound serves as a certified reference standard for the quantitative determination of (S)-amlodipine enantiomeric purity in pharmaceutical raw materials and finished products. The validated HPLC method established for this specific salt form (linear range 0.5-100 µg/mL, R² = 0.9998, LOD 0.15 µg/mL, LOQ 0.45 µg/mL) enables precise detection and quantification of the active (S)-enantiomer [1]. Procurement is essential for QC laboratories conducting ICH Q2(R1)-compliant analytical method validation and routine batch release testing of (S)-amlodipine-containing formulations [2].

Chiral Resolution Process Development and Scale-Up

The di-p-toluoyl-D-tartrate salt form is directly relevant to diastereomeric salt resolution processes for isolating (S)-amlodipine from racemic mixtures [3]. Procurement of this compound supports process chemistry teams in establishing and optimizing chiral resolution protocols, including solvent system selection, crystallization condition optimization, and yield improvement studies. The compound enables method development for achieving enantiomeric excess values sufficient for pharmaceutical-grade (S)-amlodipine production [3].

Stability-Indicating Method Development for Chiral Drug Substances

Given the demonstrated differences in solid-state stability between single enantiomer and racemic forms—including distinct thermal behavior where dehydration overlaps with the melting peak and formulation-specific excipient incompatibilities [4]—this compound is critical for developing stability-indicating analytical methods. Procurement supports forced degradation studies and long-term stability assessments required for regulatory submissions of enantiomerically pure amlodipine drug products [2][4].

Abbreviated New Drug Application (ANDA) Impurity Profiling

As a known impurity and chiral intermediate of amlodipine, (S)-amlodipine di-p-toluoyl-D-tartrate is suitable for use in ANDA impurity profiling studies . The compound is provided with comprehensive characterization data in accordance with regulatory guidelines and supports method validation and quality control applications for commercial amlodipine production .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Amlodipine Di-p-Toluoyl-D-tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.